Strontium tetraborate

Übersicht

Beschreibung

Strontium tetraborate, with the chemical formula SrB₄O₇, is a compound that has garnered significant interest due to its unique properties and applications. It is known for its noncentrosymmetric crystal structure, which makes it a valuable material in the field of nonlinear optics. This compound is typically found in the orthorhombic crystal system and is characterized by a rigid three-dimensional network of corner-linked borate tetrahedrons, with strontium atoms positioned within the large cages of the structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium tetraborate can be synthesized through various methods, including solid-state reactions and borate rearrangement. One common method involves the solid-state interaction of orthoboric acid with strontium carbonate at elevated temperatures. The reaction typically occurs at around 750°C, resulting in the crystallization of this compound from an amorphous substance .

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydration of strontium borate crystal hydrates. This process involves heating the hydrates at approximately 95 ± 5°C to remove water, followed by crystallization at higher temperatures. The resulting product is a single-phase polycrystalline this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Strontium tetraborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of borate groups within the compound.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of borate groups with other functional groups, facilitated by reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield borate esters, while reduction reactions can produce borohydrides .

Wissenschaftliche Forschungsanwendungen

Strontium tetraborate has a wide range of scientific research applications due to its unique properties:

Nonlinear Optics: It is used in the development of nonlinear photonic crystals, which are essential for deep ultraviolet generation and femtosecond pulse diagnostics.

Thermoluminescence Dosimetry: this compound is employed in radiation dosimetry for its thermoluminescent properties, making it useful in measuring ionizing radiation.

Optical Pressure Gauges: The compound is used in high-pressure sensors due to its stable luminescent properties under varying pressure conditions.

Wirkmechanismus

The mechanism of action of strontium tetraborate is primarily related to its structural and electronic properties. The compound’s noncentrosymmetric crystal structure allows it to exhibit nonlinear optical behavior, making it effective in frequency conversion processes. Additionally, the presence of borate groups contributes to its luminescent properties, which are utilized in various sensing applications .

Vergleich Mit ähnlichen Verbindungen

Strontium tetraborate can be compared with other borate compounds such as:

Lithium Tetraborate (Li₂B₄O₇): Known for its use in thermoluminescent dosimetry and as a fluxing agent in ceramics.

Potassium Tetraborate (K₂B₄O₇): Used in the production of glass and ceramics, as well as in analytical chemistry.

Calcium Tetraborate (CaB₄O₇): Employed in the manufacture of glass and as a flame retardant.

Uniqueness: this compound stands out due to its high nonlinear optical coefficients and wide transparency range, making it particularly valuable in advanced optical applications. Its ability to form high-quality single crystals further enhances its utility in scientific research and industrial applications .

Eigenschaften

InChI |

InChI=1S/B.O.Sr/q;-2;+2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRNTVPRGQDWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

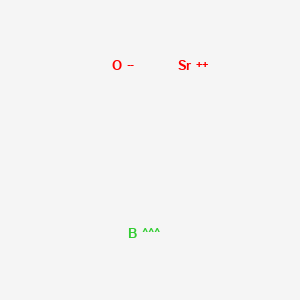

[B].[O-2].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BOSr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent) | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

114.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-66-8 | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

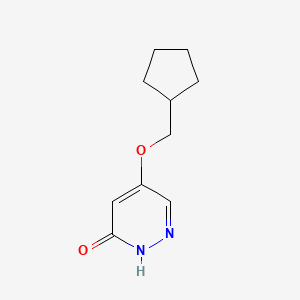

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)

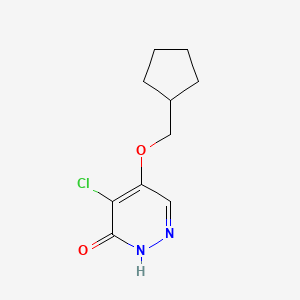

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)